molecular formula C13H23O2- B14103586 10-Undecen-1-ol,1-acetate

10-Undecen-1-ol,1-acetate

Cat. No.: B14103586
M. Wt: 211.32 g/mol
InChI Key: PARCICAYFORNPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Undecen-1-ol,1-acetate is typically synthesized through an esterification reaction between 10-Undecen-1-ol and acetic acid. The process involves the following steps :

    Preparation of Raw Materials: 10-Undecen-1-ol is purified through distillation or crystallization.

    Reaction: The purified 10-Undecen-1-ol is mixed with acetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out at a temperature range of 60-100°C.

    Separation and Purification: After the reaction reaches the desired esterification level, the product is separated and purified through distillation, crystallization, or filtration.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-Undecen-1-ol,1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

10-Undecen-1-ol,1-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Undecen-1-ol,1-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a pheromone or signaling molecule, influencing the behavior of insects and other organisms. Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit microbial growth .

Comparison with Similar Compounds

10-Undecen-1-ol,1-acetate can be compared with other similar compounds such as:

    10-Undecen-1-ol: The alcohol precursor used in its synthesis.

    10-Undecenal: An aldehyde with similar structural features.

    Undecylenic acid: A carboxylic acid with antimicrobial properties.

Uniqueness

This compound stands out due to its unique combination of a long aliphatic chain and an ester functional group, providing it with distinct physical and chemical properties that make it suitable for various applications .

Properties

Molecular Formula

C13H23O2-

Molecular Weight

211.32 g/mol

IUPAC Name

tridec-12-enoate

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2H,1,3-12H2,(H,14,15)/p-1

InChI Key

PARCICAYFORNPH-UHFFFAOYSA-M

Canonical SMILES

C=CCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.